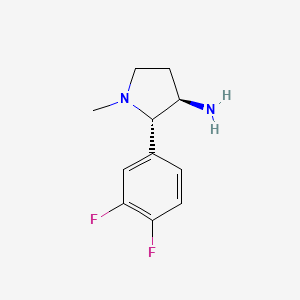

(2S,3R)-2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(2S,3R)-2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine” is a chemical compound with the CAS Number: 2219373-96-1 . It has a molecular weight of 212.24 .

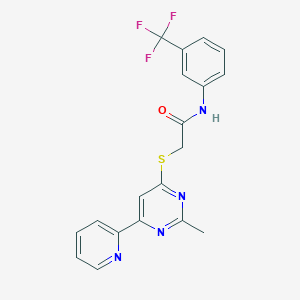

Molecular Structure Analysis

The IUPAC name of the compound is “(2S,3R)-2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-amine” and its InChI Code is "1S/C11H14F2N2/c1-15-5-4-10(14)11(15)7-2-3-8(12)9(13)6-7/h2-3,6,10-11H,4-5,14H2,1H3/t10-,11+/m1/s1" . This information can be used to deduce the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is a liquid under normal conditions . It has a molecular weight of 212.24 . The compound is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Advanced Oxidation Processes for Nitrogen-containing Compounds

Nitrogen-containing compounds, including aromatic and aliphatic amines, are prevalent in various industries, such as textiles, agriculture, and chemicals. These compounds are resistant to conventional degradation processes, posing environmental risks. Advanced oxidation processes (AOPs) have shown effectiveness in mineralizing nitrogen-containing compounds, improving the efficacy of overall treatment schemes. AOPs are crucial for degrading amine- and azo-based compounds, with ozone being highly reactive, followed by Fenton processes. The degradation of amines is highly sensitive to pH, and mechanisms vary across different pH values. Hybrid methods under optimized conditions offer synergistic effects, tailored for specific effluents, highlighting the importance of advanced treatment technologies in mitigating the environmental impact of nitrogen-containing compounds (Bhat & Gogate, 2021).

CO2 Capture with Amine-functionalized Sorbents

Amine-functionalized sorbents have emerged as promising materials for CO2 capture due to their strong interaction with CO2. These sorbents are significant for postcombustion capture (PCC) technologies in reducing greenhouse gas emissions from coal-fired power stations. The development of commercial-scale PCC requires effective solvent management to minimize potential technical and environmental risks. Addressing solvent degradation, which can lead to increased corrosivity and reduced CO2 absorption capacity, is crucial. Moreover, the development of corrosion and solvent reclamation technologies, strategies to minimize emissions, and effective waste management practices are essential to ensure environmental safety and efficiency in CO2 capture processes (Reynolds et al., 2012).

Detection of Biogenic Amine-producing Bacteria in Foods

Biogenic amines in foods pose health risks, necessitating the detection of bacteria capable of decarboxylating amino acids to prevent their accumulation. Molecular methods offer rapid and specific detection of amino acid decarboxylase genes, providing an early warning system to mitigate biogenic amine risks in food products. This approach is crucial for ensuring food safety, emphasizing the importance of monitoring and controlling biogenic amine levels in the food industry (Landete et al., 2007).

Removal of Perfluorinated Compounds (PFCs) with Amine-functionalized Adsorbents

PFCs are environmental pollutants with potential toxicity to humans and wildlife. Amine-functionalized adsorbents have demonstrated high efficiency in removing PFCs from water and wastewater. The adsorption mechanisms include electrostatic interactions, hydrophobic interactions, ligand exchange, and hydrogen bonding. These findings are crucial for developing effective adsorbents for PFC removal, contributing to the protection of aquatic environments and public health (Du et al., 2014).

Transition-Metal-Catalyzed Reductive Amination

Reductive amination, involving the reaction of aldehydes or ketones with ammonia or an amine, is a key synthetic method for producing alkyl amines, which are fundamental in pharmaceuticals, agrochemicals, and materials. Transition-metal-catalyzed reductive amination using hydrogen as the reducing agent represents a significant advancement in amine synthesis, highlighting the role of catalysis in efficient and sustainable chemical production (Irrgang & Kempe, 2020).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the following hazard statements: H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Eigenschaften

IUPAC Name |

(2S,3R)-2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N2/c1-15-5-4-10(14)11(15)7-2-3-8(12)9(13)6-7/h2-3,6,10-11H,4-5,14H2,1H3/t10-,11+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVHXBQGSQFNJU-MNOVXSKESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1C2=CC(=C(C=C2)F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H]([C@@H]1C2=CC(=C(C=C2)F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R)-2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-1-methyl-6,7-dihydro-5H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B2674826.png)

![4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2674833.png)

![Ethyl 2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2674836.png)

![3-[(2,5-Dimethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol](/img/structure/B2674839.png)

![propyl 3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2674842.png)